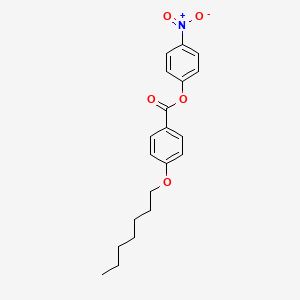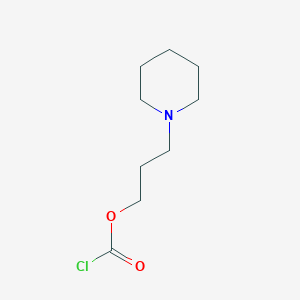
3-(Piperidin-1-yl)propyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-1-yl)propyl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)propyl carbonochloridate typically involves the reaction of piperidine with propyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction can be represented as follows:
Piperidine+Propyl chloroformate→3-(Piperidin-1-yl)propyl carbonochloridate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-1-yl)propyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form piperidine and propyl alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, with an amine nucleophile, the product would be a substituted amide.
Hydrolysis: The major products are piperidine and propyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-1-yl)propyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for studying their functions.
Medicine: It is explored for its potential use in drug development due to its piperidine moiety, which is present in many pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(Piperidin-1-yl)propyl carbonochloridate involves its reactivity as a carbonochloridate. It can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the derivative formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler compound with a similar structure but without the propyl carbonochloridate group.
N-(Piperidin-4-yl)benzamide: A compound with a piperidine moiety and a benzamide group, used in cancer research.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties
Uniqueness
3-(Piperidin-1-yl)propyl carbonochloridate is unique due to its carbonochloridate group, which makes it highly reactive and useful in various chemical reactions. This reactivity allows it to be used as an intermediate in the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
65720-20-9 |
|---|---|
Molekularformel |
C9H16ClNO2 |
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
3-piperidin-1-ylpropyl carbonochloridate |
InChI |
InChI=1S/C9H16ClNO2/c10-9(12)13-8-4-7-11-5-2-1-3-6-11/h1-8H2 |
InChI-Schlüssel |
XWNPYMGXBWOMBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



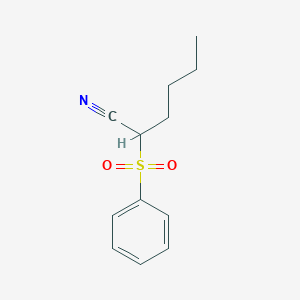
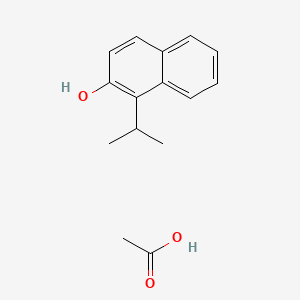


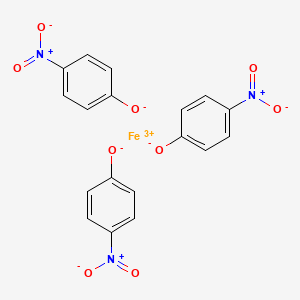
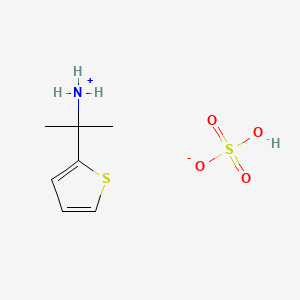
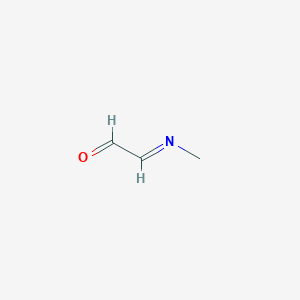
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
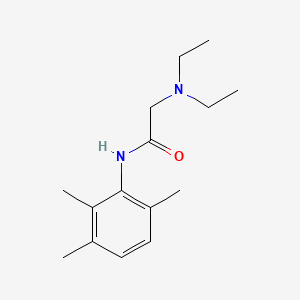
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
